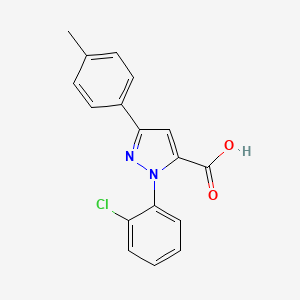
1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group at position 1, a P-tolyl group at position 3, and a carboxylic acid group at position 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with a Grignard reagent, followed by cyclization and subsequent functional group transformations. The reaction conditions typically involve the use of solvents such as toluene and dichloromethane, and the reactions are often carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group instead of a P-tolyl group, which may result in different chemical and biological properties.
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: The presence of a methyl group instead of a P-tolyl group can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
618102-25-3 |
|---|---|
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)14-10-16(17(21)22)20(19-14)15-5-3-2-4-13(15)18/h2-10H,1H3,(H,21,22) |
Clé InChI |
LIWDFAGCOUCDSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12025557.png)


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12025579.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025594.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B12025599.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025600.png)
![6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025604.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025645.png)
![[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12025647.png)
